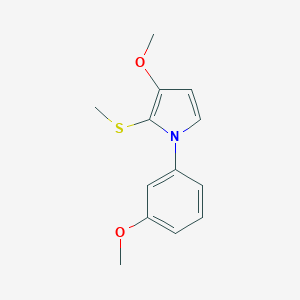
N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide” is a chemical compound with the linear formula C19H20N2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of benzothiazole compounds, such as “this compound”, can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 324.448 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results.
Scientific Research Applications
Therapeutic Potential and Chemical Properties
Benzothiazoles are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and notably, antitumor properties. The 2-arylbenzothiazole moiety, in particular, has emerged as a significant pharmacophore in the development of antitumor agents. The structural simplicity of benzothiazoles, coupled with their ease of synthesis, enables the development of diverse chemical libraries aimed at drug discovery and development (Kamal, Hussaini, & Malik, 2015).
Anticancer Research
Benzothiazole derivatives have been extensively researched for their anticancer activities. The structural modifications of these compounds have led to the development of a variety of benzothiazoles and their conjugates as new antitumor agents. This research encompasses in vitro and in vivo screenings, structure-activity relationships (SAR), pharmacokinetics, and clinical use, highlighting the promise of benzothiazole derivatives in cancer chemotherapy (Ahmed et al., 2012).
Broad Spectrum of Biological Activities
Benzothiazole and its derivatives exhibit a broad spectrum of pharmacological activities, making them a focal point of research in medicinal chemistry. These activities include antiviral, antimicrobial, antiallergic, anti-diabetic, anti-inflammatory, anthelmintic, and anti-cancer properties. The versatility and potential of benzothiazole compounds in developing new therapeutic agents are significant, with ongoing research aimed at understanding and optimizing their biological effects (Keri et al., 2015).
Molecular Imaging and Diagnostic Applications
Beyond therapeutic applications, benzothiazole derivatives have found utility in molecular imaging, particularly in the diagnosis of Alzheimer's disease. Compounds such as N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) have been used as PET imaging agents to measure amyloid plaque deposition in vivo, offering insights into the progression of Alzheimer's disease and facilitating early detection and monitoring (Nordberg, 2007).
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The present review covers the literature from 2015 . We consider modern trends in synthesizing biologically active and industrially demanded compounds based on the C-2-substituted benzothiazole derivatives .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-4-8-11(16)14-13-15-12-9(2)6-5-7-10(12)17-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXKGJJAMSOBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)
![N-methyl-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370695.png)
![N-(tert-butyl)-N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370696.png)


![4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide](/img/structure/B370701.png)
![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)
![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)
![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)
![2-(3-methylphenoxy)-N-(4'-{[(3-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370709.png)

![[1,1'-Biphenyl]-4-yl 4-chlorobenzenesulfonate](/img/structure/B370717.png)
